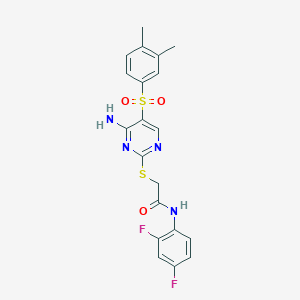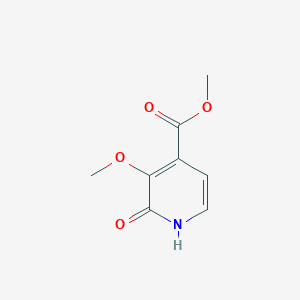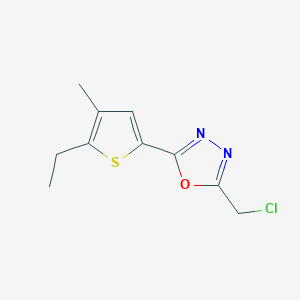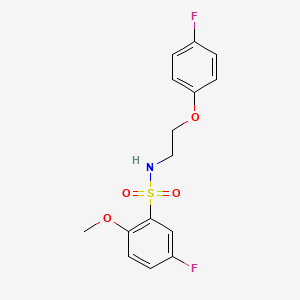
1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene is a fluorinated aromatic compound characterized by the presence of trifluoroethyl and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene typically involves the introduction of trifluoroethyl and trifluoromethoxy groups onto a benzene ring. One common synthetic route includes the reaction of a suitable benzene derivative with trifluoroethyl and trifluoromethoxy reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the trifluoroethyl or trifluoromethoxy groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene involves its interaction with molecular targets and pathways within a system. The trifluoroethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene can be compared with other fluorinated aromatic compounds, such as:
1-(2,2,2-Trifluoroethyl)-4-(trifluoromethoxy)-benzene: Similar structure but with different positional isomerism.
1-(2,2,2-Trifluoroethyl)-2-(trifluoromethoxy)-benzene: Another positional isomer with distinct properties.
Trifluoromethylbenzene: Lacks the trifluoroethyl group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)5-6-2-1-3-7(4-6)16-9(13,14)15/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOIYNVXZXCKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2409967.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409968.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2409973.png)
![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2409976.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)


![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,3-dimethylbutanamide](/img/structure/B2409981.png)

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)
![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)
